Arctinol B
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Overview
Description
Arctinol B is a natural product primarily found in Burdock (Arctium lappa). It is an organic compound similar to phenol and belongs to the polyphenols in chemical structure. This compound is known for its biological activities, including antioxidant, anti-inflammatory, and antibacterial effects .
Scientific Research Applications
Arctinol B has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of polyphenolic compounds.
Biology: Studied for its antioxidant properties, which help in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antibacterial activities.
Industry: Utilized in the formulation of natural health products and cosmetics due to its beneficial properties.
Mechanism of Action
Mode of Action
The mode of action of Arctinol B is currently unknown due to the lack of scientific studies on this specific compound . Future research could provide valuable insights into how this compound interacts with its targets and the resulting changes that occur.
Biochemical Pathways
It is known that this compound is a natural product from arctium lappa l, a plant known for its diverse volatile and nonvolatile metabolites and a variety of therapeutic and pharmacological effects .
Pharmacokinetics
Its molecular weight is 264.363 , and it is practically insoluble in water . These properties could impact its bioavailability and pharmacokinetics.
Result of Action
As a natural product from Arctium lappa L., it may share some of the therapeutic and pharmacological effects of other compounds from this plant .
Biochemical Analysis
Cellular Effects
Arctinol B has been reported to have antioxidant, anti-inflammatory, and antibacterial effects These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound has antioxidant, anti-inflammatory, and antibacterial effects , which suggest that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Arctinol B can be synthesized through various chemical reactions. One common method involves the use of dihedral, cyclic compounds. It has been shown to crystallize in the centrosymmetric space group P-1 with a conformation of D2h and high yield . The compound is soluble in chloroform and benzene, making it a good solvent for other organic compounds with similar properties .
Industrial Production Methods: Industrial production of this compound involves the extraction from Burdock roots. The roots are processed to isolate the compound, which is then purified using various chromatographic techniques. The yield and purity of this compound can be optimized by adjusting the extraction and purification conditions.
Chemical Reactions Analysis
Types of Reactions: Arctinol B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Comparison with Similar Compounds
Arctinol B is unique due to its specific chemical structure and biological activities. Similar compounds include:
Arctinol A: Another polyphenolic compound found in Burdock with similar antioxidant properties.
Arctinal: Known for its anti-inflammatory effects.
Arctic Acid: Exhibits both antioxidant and anti-inflammatory activities.
These compounds share some biological activities with this compound but differ in their chemical structures and specific mechanisms of action.
Properties
IUPAC Name |
1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S2/c1-2-3-9-4-5-12(16-9)13-7-6-11(17-13)10(15)8-14/h4-7,10,14-15H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVLUQPXASICPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(S1)C2=CC=C(S2)C(CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102054-39-7 |
Source
|
Record name | Arctinol B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102054397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ARCTINOL B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E263X00IUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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